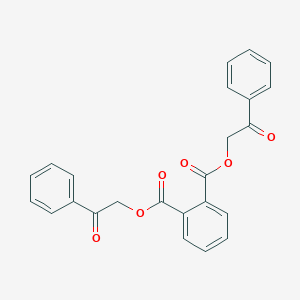
Bis(2-oxo-2-phenylethyl) phthalate
Description
Bis(2-oxo-2-phenylethyl) phthalate is a phthalate ester derivative characterized by two 2-oxo-2-phenylethyl groups attached to the phthalic acid backbone.
Properties
CAS No. |
101012-82-2 |
|---|---|
Molecular Formula |
C24H18O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
diphenacyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H18O6/c25-21(17-9-3-1-4-10-17)15-29-23(27)19-13-7-8-14-20(19)24(28)30-16-22(26)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
NPANDGNGISFWCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3 |
Other CAS No. |
101012-82-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Bis(2-oxo-2-phenylethyl) phthalate with structurally related phthalates:
Key Observations:
- DEHP’s branched alkyl substituents contribute to its widespread use as a plasticizer due to compatibility with hydrophobic polymers .
Toxicity and Environmental Impact
- DEHP : Classified as a reproductive toxicant (Category 1B) with occupational exposure limits (5 mg/m³ TWA) . Its persistence in ecosystems is well-documented, with bioaccumulation factors (BCF) ranging from 0.7–29.7 .
Stability and Reactivity
- DEHP : Stable under ambient conditions but incompatible with strong oxidizers (e.g., peroxides) .
- This compound : The aromatic ketone substituents may increase susceptibility to oxidation but enhance resistance to hydrolysis compared to alkyl phthalates.
Research Findings on Analogous Compounds
- highlights that introducing electron-withdrawing groups (e.g., chloro/fluoro) to phenyl rings in 2-oxo-2-phenylethyl derivatives enhances inhibitory activity against enzymes like hCA XII (KI values: 9.1–10.8 nM vs. 13.0 nM for unmodified analogs) . This suggests that substituent modifications on this compound could tailor its bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


